

# Target Identification and Validation of Antitumor Agent-86: A Technical Guide

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#### Introduction

Antitumor agent-86 (ATA-86) is a novel, potent, and selective small molecule inhibitor targeting a key driver of oncogenesis and therapeutic resistance. This document provides a comprehensive overview of the target identification, validation, and mechanism of action for ATA-86. The data presented herein supports its development as a promising therapeutic agent for a defined patient population with high unmet medical need. The primary molecular target of ATA-86 has been identified as the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). This mutation is a known mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

### **Data Presentation**

The following tables summarize the key quantitative data from preclinical studies of ATA-86.

Table 1: Kinase Inhibitory Activity of ATA-86



Kinase Target	IC <sub>50</sub> (nM)
EGFR (C797S mutant)	15.2
EGFR (wild-type)	> 5,000
VEGFR2	> 10,000
FGFR1	> 10,000
PDGFRβ	> 10,000

Table 2: Cellular Activity of ATA-86 in Engineered Cell Lines

Cell Line	EGFR Status	IC <sub>50</sub> (nM)
Ba/F3 EGFR C797S	C797S Mutant	25.8
Ba/F3 EGFR WT	Wild-Type	> 7,500
NCI-H1975	L858R/T790M	> 6,000

Table 3: In Vivo Efficacy of ATA-86 in a Xenograft Model

Treatment Group	Dose (mg/kg, oral, once daily)	Tumor Growth Inhibition (%)
Vehicle	-	0
ATA-86	10	45
ATA-86	30	88
Osimertinib	25	5

## **Experimental Protocols**

Kinase Inhibition Assay

• Principle: A biochemical assay was used to determine the 50% inhibitory concentration (IC<sub>50</sub>) of ATA-86 against a panel of recombinant kinases.



• Method: The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was employed. Briefly, a GFP-tagged kinase, a fluorescently labeled ATP competitive ligand (tracer), and a europium-labeled anti-tag antibody were incubated with varying concentrations of ATA-86. The binding of the tracer to the kinase results in a high FRET signal. Displacement of the tracer by ATA-86 leads to a decrease in the FRET signal. The signal was measured on a microplate reader, and IC<sub>50</sub> values were calculated using a four-parameter logistic model.

#### Cellular Proliferation Assay

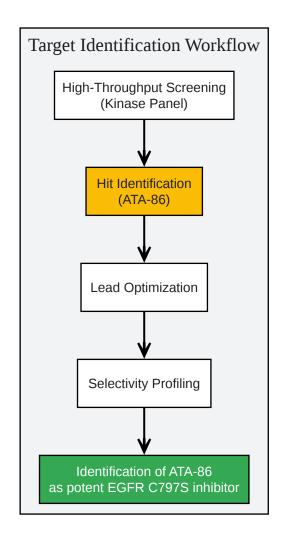
- Principle: The impact of ATA-86 on the proliferation of engineered Ba/F3 cells expressing either wild-type or C797S mutant EGFR was assessed.
- Method: Ba/F3 cells were seeded in 96-well plates and treated with a serial dilution of ATA-86 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and IC<sub>50</sub> values were determined by non-linear regression analysis.

#### In Vivo Xenograft Study

- Principle: To evaluate the in vivo antitumor activity of ATA-86, a patient-derived xenograft (PDX) model harboring the EGFR C797S mutation was utilized.
- Method: Female athymic nude mice were subcutaneously implanted with tumor fragments.
  Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. ATA-86 was administered orally once daily. Tumor volume was measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study. All animal procedures were conducted in accordance with institutional guidelines.

## **Visualizations**

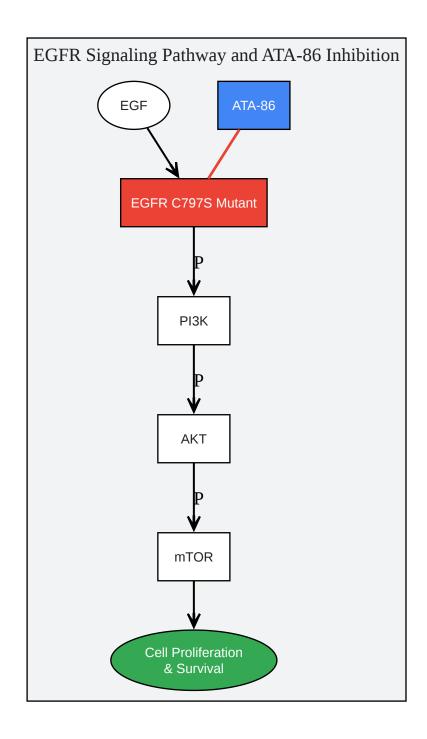




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Caption: Workflow for the identification of ATA-86 as a selective inhibitor.

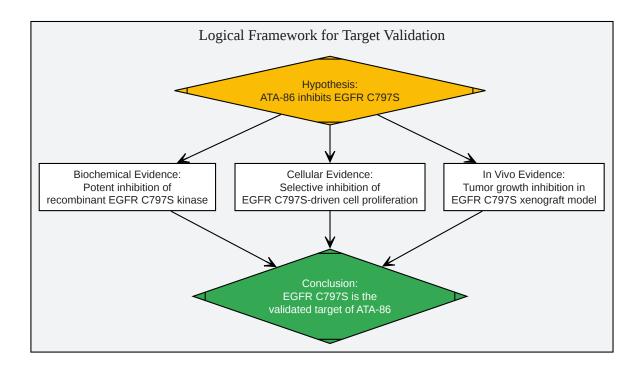




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Caption: ATA-86 inhibits the EGFR C797S signaling pathway.





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Caption: Evidence supporting the validation of EGFR C797S as the target of ATA-86.

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